molecular formula C12H16F3N5O2S B5439253 N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B5439253
M. Wt: 351.35 g/mol
InChI Key: PEKUMFCRSGOPGV-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethyl group and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5O2S/c1-19(2)11(22)20-5-3-7(4-6-20)8(21)16-10-18-17-9(23-10)12(13,14)15/h7H,3-6H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKUMFCRSGOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and the construction of the thiadiazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties explores its potential as a drug candidate for various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethyl-1,4-butanediamine: A structurally related compound with different functional groups.

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl group but differs in the overall structure.

Uniqueness

N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide stands out due to its combination of a piperidine ring, trifluoromethyl group, and thiadiazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

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